Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
Description
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is a β-keto ester derivative characterized by two (2,4-dichlorophenyl)methyl substituents at the C2 position and an ethyl ester group. Its molecular formula is C₁₉H₁₆Cl₄O₃, with a molecular weight of 436.15 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms (from the aryl groups) with the reactive 3-oxobutanoate core, which is common in intermediates for pharmaceuticals, agrochemicals, or polymer precursors.
Properties
IUPAC Name |
ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4O3/c1-3-27-19(26)20(12(2)25,10-13-4-6-15(21)8-17(13)23)11-14-5-7-16(22)9-18(14)24/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURURJQOKKSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate with analogous compounds:
Key Observations:
- Substituent Effects : The dichlorophenyl groups in the target compound enhance hydrophobicity and steric bulk compared to dimethyl () or dinitrophenyl () substituents. Chlorine’s electron-withdrawing nature may also influence reactivity in nucleophilic substitutions or condensations.
- Ester Group : The ethyl ester in the target compound likely increases lipophilicity compared to methyl esters, affecting solubility and bioavailability .
Physical Properties and Crystallography
- Melting Points: Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate melts at 428 K , while the target compound’s melting point is expected to be higher due to increased molecular symmetry and Cl⋯Cl interactions.
- Crystal Packing : ’s compound exhibits C–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared by the target compound. The dichlorophenyl groups may introduce additional halogen bonding (Cl⋯O/N), influencing supramolecular assembly .
Biological Activity
Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate (CAS No. 478033-77-1) is a synthetic organic compound known for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHClO
- IUPAC Name : this compound
The compound features two 2,4-dichlorophenyl groups attached to a central butanoate moiety, which contributes to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Modulation : Interaction with receptors that mediate cellular responses.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested in vitro against bacteria and fungi. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
Results indicated significant inhibitory effects on growth at specific concentrations, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential for development into an antimicrobial agent.
- Case Study on Anticancer Properties : In a collaborative study between ABC Institute and DEF Lab, the compound was tested against multiple cancer cell lines. Results revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules.
- Specialty Chemicals Production : Employed in industrial applications for producing specialty chemicals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted nitriles and acetyl acetate derivatives. For example, analogous compounds (e.g., Ethyl (Z)-2-(aminoaryl)methylene-3-oxobutanoates) are synthesized by reacting aryl nitriles with acetyl acetate in ethanol under reflux, followed by purification via recrystallization or column chromatography . Key variables include reaction time (5–6 hours), solvent polarity, and stoichiometric ratios of reactants.
Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR : H and C NMR to identify proton environments and confirm substituent positions.
- IR : Detect carbonyl (C=O) and ester (C-O) functional groups.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and molecular conformation, as demonstrated for structurally similar ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes such as P201 ("Obtain special instructions before use") and P210 ("Keep away from heat/sparks/open flames") . Use fume hoods for reactions involving volatile intermediates, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Low yields (e.g., 40–80% in analogous syntheses ) may arise from steric hindrance or electronic effects of the 2,4-dichlorophenyl groups. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Catalysis : Introduce mild bases (e.g., triethylamine) to deprotonate intermediates.
- Temperature Control : Gradual heating (e.g., 60–80°C) to avoid decomposition.
- Purification : Use gradient elution in column chromatography to separate isomers.
Q. How does the electronic nature of the 2,4-dichlorophenyl substituents influence reactivity and stability?
- Methodological Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. However, steric bulk may reduce reaction rates. Stability studies (e.g., TGA/DSC) can assess thermal decomposition thresholds, while computational modeling (DFT) evaluates electronic effects on reaction pathways .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR or crystallography)?
- Methodological Answer : For discrepancies in stereochemical assignments:
- NOESY NMR : Identify spatial proximity of protons to distinguish Z/E isomers.
- X-ray Crystallography : Provide definitive structural evidence, as seen in ethyl 2,2-bis(2,4-dinitrophenyl)ethanoate derivatives .
- DFT Refinement : Adjust computational parameters (e.g., solvent models) to align with experimental observations.
Q. What are the challenges in analyzing stereochemical outcomes, and how can they be addressed?
- Methodological Answer : Steric hindrance from the 2,4-dichlorophenyl groups may lead to unexpected diastereomers. Techniques include:
- Chiral HPLC : Separate enantiomers using chiral stationary phases.
- Circular Dichroism (CD) : Confirm absolute configuration for optically active derivatives.
- Dynamic NMR : Monitor isomerization kinetics at varying temperatures.
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from competing reactions (e.g., over-alkylation). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
